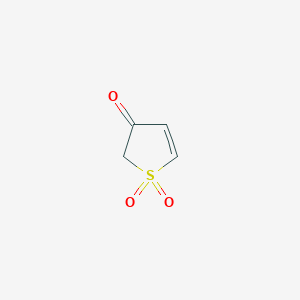

3-Oxo-2,3-dihydrothiophene 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Oxo-2,3-dihydrothiophene 1,1-dioxide is a chemical compound that has been studied for its reactions with various nucleophiles . It is prepared by oxidation of the commercially available 3-methoxythiophene with dimethyldioxirane .

Synthesis Analysis

The synthesis of this compound involves the oxidation of 3-methoxythiophene with dimethyldioxirane . Other substituted 3-methoxythiophene derivatives can also be oxidized in a similar manner . Although the yields of these reactions were low, the one-step method is preferred to the current literature procedures .Chemical Reactions Analysis

This compound derivatives react with sulfur and nitrogen nucleophiles . These reactions take place with extrusion of sulfur dioxide even at room temperature . High yields of vinyl sulfides, thioacetals, bis-thioacetals, and enaminones were obtained from these reactions .科学的研究の応用

Synthesis and Reactivity

3-Oxo-2,3-dihydrothiophene 1,1-dioxide has been explored for its reactivity with various nucleophiles. Hofsløkken and Skattebol (1999) demonstrated that this compound reacts with sulfur and nitrogen nucleophiles, leading to the formation of vinyl sulfides, thioacetals, bis-thioacetals, and enaminones. These reactions occur with the extrusion of sulfur dioxide, even at room temperature, and yield high-quality products (Hofsløkken & Skattebol, 1999).

Structural and Electronic Properties

Arjunan et al. (2015) conducted spectroscopic and theoretical studies on 2,5-dihydrothiophene-1,1-dioxide and its derivatives, including this compound. They used FTIR and FT-Raman spectral techniques along with B3LYP methods to understand the geometry, molecular electrostatic potential surface, total electron density distribution, and frontier molecular orbitals of these compounds (Arjunan et al., 2015).

Application in Organic Synthesis

Several studies have focused on the use of this compound in organic synthesis. For instance, Chou and Tsai (1991) found that 4,6-Dihydrothieno[3,4-b]thiophene 5,5-dioxide, a precursor of 2,3-dihydro-2,3-dimethylenethiophene, can be alkylated and loses SO2 upon heating, making it a useful synthetic equivalent for organic synthesis (Chou & Tsai, 1991).

Asymmetric Hydrogenation

Meng et al. (2017) explored the asymmetric hydrogenation of 3-substituted 2,5-dihydrothiophene 1,1-dioxides using an Ir catalyst. This process resulted in products with moderate to high enantioselectivities, demonstrating the potential of this compound in asymmetric synthesis (Meng et al., 2017).

Safety and Hazards

While specific safety and hazard information for 3-Oxo-2,3-dihydrothiophene 1,1-dioxide is not available in the search results, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

特性

IUPAC Name |

1,1-dioxothiophen-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3S/c5-4-1-2-8(6,7)3-4/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGIHNHFMQGPDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C=CS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2617411.png)

![6-(4-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2617412.png)

![12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid](/img/structure/B2617413.png)

![2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2617421.png)

![2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzothiazole](/img/structure/B2617427.png)

![1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2617428.png)

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2617429.png)

![Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2617431.png)